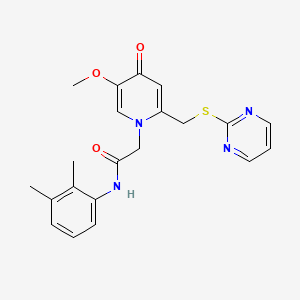

1-(Mesitylsulfonyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

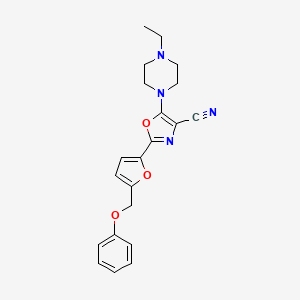

1-(Mesitylsulfonyl)azepane is a chemical compound with the molecular formula C15H23NO2S . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .

Synthesis Analysis

The synthesis of azepane-based compounds like this compound is a topic of significant interest. The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion has been reported .Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring system . The molecular formula is C15H23NO2S .Chemical Reactions Analysis

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Aplicaciones Científicas De Investigación

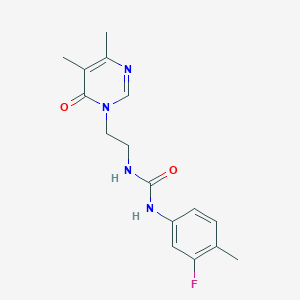

Azepane-based Therapeutic Agent Development

Azepane and its derivatives have demonstrated significant pharmacological properties across various therapeutic applications. These compounds are integral in the discovery of new therapeutic agents due to their structural diversity. Research highlights the development of azepane-containing analogs for anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. Structural-activity relationship (SAR) and molecular docking studies on azepane-based compounds offer insights for future drug discovery, aiming for less toxic and more effective treatments (Gao-Feng Zha et al., 2019).

Azepanium Ionic Liquids

Azepane has been used to synthesize a new family of room temperature ionic liquids, which could mitigate disposal issues related to its production in the polyamide industry. This research explores the transformation of azepane into tertiary amines and subsequently into quaternary azepanium salts, with applications in electrolytes for electrochemical devices due to their wide electrochemical windows and safety benefits over traditional volatile organic compounds (T. Belhocine et al., 2011).

Synthesis and Structural Exploration

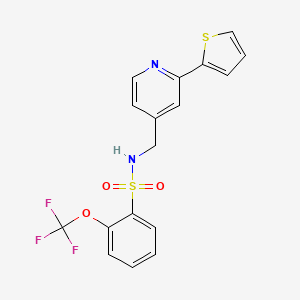

The aza-Darzens reaction of chiral sulfinimines provides a route to highly substituted aziridines, which can be further transformed into chiral N-H aziridines, illustrating the synthetic versatility of mesitylsulfonyl and related groups in complex molecule synthesis (Toni Moragas et al., 2014).

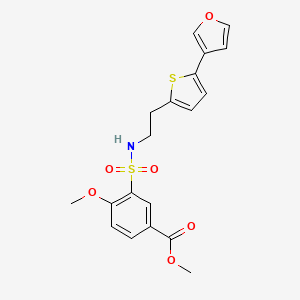

Glycosidase Inhibitors

Research on the synthesis of tri- and tetra-hydroxy seven-membered iminocyclitols as glycosidase inhibitors from d-(+)-glucurono-γ-lactone underlines the potential of azepane derivatives in developing potent inhibitors for diseases related to glycosidase activity (N. Kalamkar et al., 2010).

Direcciones Futuras

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Mecanismo De Acción

Target of Action

1-(Mesitylsulfonyl)azepane is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Mode of Action

The mode of action of this compound involves a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Biochemical Pathways

Azepane derivatives, which this compound helps synthesize, are known to be involved in various biochemical pathways due to their wide applications in biology .

Pharmacokinetics

The pd/la-catalyzed reactions it’s involved in proceed smoothly under extremely mild conditions , suggesting that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of this compound is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Action Environment

The action of this compound is influenced by the presence of a palladium catalyst, ligand, and Lewis acid additive . These factors play a key role in the successful reaction, enabling the synthesis of non-fused N-aryl azepane derivatives . The reaction also proceeds smoothly under extremely mild conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.

Propiedades

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-12-10-13(2)15(14(3)11-12)19(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZAHLICMOYHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)

![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)